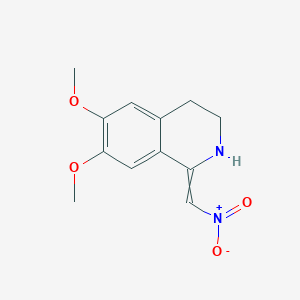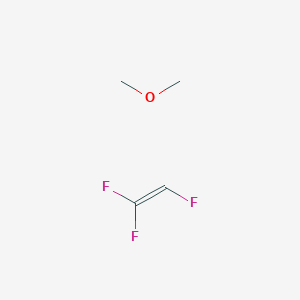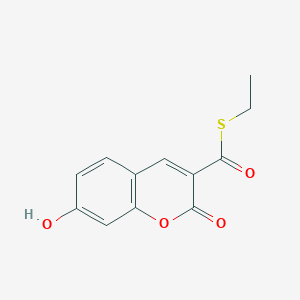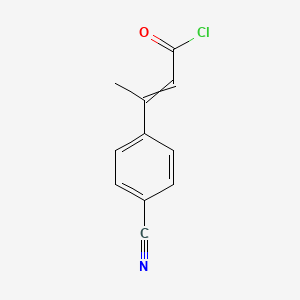![molecular formula C33H42Sn B12528545 Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane CAS No. 820964-99-6](/img/structure/B12528545.png)
Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane is an organotin compound that features a stannane (tin) atom bonded to a complex organic structure. This compound is known for its unique chemical properties and its applications in various fields of scientific research, particularly in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane typically involves the reaction of a stannane precursor with an appropriate organic halide under specific conditions. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:
Solvent: Toluene or tetrahydrofuran (THF)
Catalyst: Palladium(0) or palladium(II) complexes
Temperature: 50-100°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction with optimized conditions to ensure high yield and purity. The process may include:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: For efficient and consistent production
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Análisis De Reacciones Químicas
Types of Reactions
Tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form organotin oxides.
Reduction: The compound can be reduced under specific conditions to form different organotin species.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, ozone
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, alkylating agents
Major Products Formed
Oxidation: Organotin oxides
Reduction: Various reduced organotin species
Substitution: New organotin compounds with different functional groups
Aplicaciones Científicas De Investigación
Tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane involves its ability to participate in various chemical reactions due to the presence of the stannane group. The tin atom can form bonds with other atoms, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of carbon-carbon bonds in Stille coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(phenylethynyl)stannane
- Tributyl(5-methylpyridin-2-yl)stannane
- Tributyl(2-ethoxyethenyl)stannane
Uniqueness
Tributyl[5-methyl-2-(phenylethynyl)[1,1’-biphenyl]-4-yl]stannane is unique due to its specific structure, which includes a phenylethynyl group and a biphenyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research areas.
Propiedades
Número CAS |
820964-99-6 |
|---|---|
Fórmula molecular |
C33H42Sn |
Peso molecular |
557.4 g/mol |
Nombre IUPAC |
tributyl-[2-methyl-4-phenyl-5-(2-phenylethynyl)phenyl]stannane |
InChI |
InChI=1S/C21H15.3C4H9.Sn/c1-17-12-14-20(15-13-18-8-4-2-5-9-18)21(16-17)19-10-6-3-7-11-19;3*1-3-4-2;/h2-11,14,16H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
STPYFYYNZYJVOT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1C)C2=CC=CC=C2)C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




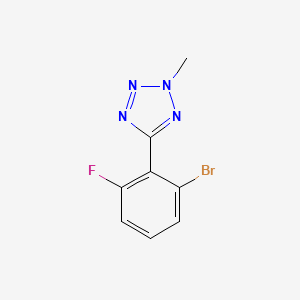
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
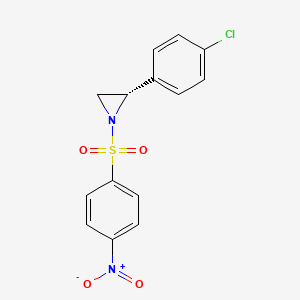
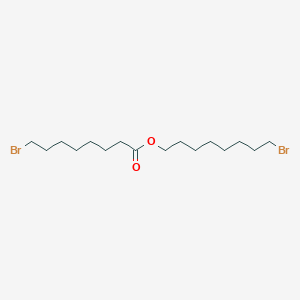

![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
